molecular formula C10H9N3S B14118269 5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

Cat. No.: B14118269
M. Wt: 203.27 g/mol
InChI Key: ALHGVKAIXXQXJE-UHFFFAOYSA-N
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Description

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylethylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Phenylethenyl)indolines
  • 5-(2-Phenylethenyl)indoles
  • Trans-9-(2-Phenylethenyl)anthracene

Uniqueness

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione stands out due to its triazole ring, which imparts unique stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring robust chemical properties .

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

5-(2-phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H9N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)

InChI Key

ALHGVKAIXXQXJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=S)NN2

Origin of Product

United States

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